Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
Overview
Description
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is an organic compound with the molecular formula C14H21NO4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amines during chemical reactions.
Mechanism of Action
Target of Action
It is known to be a versatile building block in pharmaceutical research, implying that it may interact with a variety of molecular targets .
Mode of Action
Its chemical structure suggests potential interactions with its targets that could lead to significant biochemical changes .
Biochemical Pathways
Its use as a building block in pharmaceutical research suggests that it may be involved in a wide range of biochemical processes .
Result of Action
Its role as a building block in pharmaceutical research suggests that it may contribute to the synthesis of innovative drug candidates, potentially targeting a wide range of health conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in free radical reactions . The tert-butoxy carbonyl group (BOC) in the compound is a common protecting group in organic synthesis, particularly in the synthesis of peptides .
Molecular Mechanism
The molecular mechanism of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is not well-defined. The compound’s tert-butoxy carbonyl group suggests it may be involved in reactions with amines, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate typically involves the esterification of 3-(4-aminophenyl)propanoic acid with methanol in the presence of an acid catalyst, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc2O). The reaction conditions usually include:
Esterification: Methanol, acid catalyst (e.g., sulfuric acid), reflux.
Protection: Di-tert-butyl dicarbonate, base (e.g., sodium hydroxide), room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using continuous flow reactors.
- Efficient protection of the amino group using automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Trifluoroacetic acid (TFA), room temperature.
Major Products
Oxidation: 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid.
Reduction: 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanol.
Substitution: 3-(4-aminophenyl)propanoate.
Scientific Research Applications
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: In the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-aminophenyl)propanoate: Lacks the Boc protecting group, making it more reactive.
Methyl 3-(4-{[(methoxy)carbonyl]amino}phenyl)propanoate: Features a different protecting group, which may offer different stability and reactivity.
Uniqueness
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is unique due to its Boc protecting group, which provides stability during synthesis and can be easily removed under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12-8-5-11(6-9-12)7-10-13(17)19-4/h5-6,8-9H,7,10H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJPZSVJRHVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.